molecular formula C27H24N2O4S B5081143 N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No.: B5081143
M. Wt: 472.6 g/mol
InChI Key: CEOAUIFQCSLBSS-UHFFFAOYSA-N
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Description

N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective inhibitors of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB signaling has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. By inhibiting the IKK complex, this compound prevents the activation of NF-κB signaling and the subsequent expression of target genes involved in inflammation, immunity, and cell survival (7).
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, immunosuppressive, and anti-tumor effects in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells (8). This compound has also been shown to inhibit the proliferation and survival of cancer cells, both in vitro and in vivo (9). In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease (10).

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has several advantages as a research tool. It is a selective inhibitor of the IKK complex, which allows for the specific targeting of NF-κB signaling. It has been extensively studied in preclinical models, showing promising results in various diseases. However, this compound also has some limitations. It is a synthetic compound that may have off-target effects or toxicity at high doses. It may also have limited bioavailability or pharmacokinetic properties that may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide. First, further studies are needed to elucidate the molecular mechanisms of action of this compound and its effects on downstream signaling pathways. Second, the potential therapeutic applications of this compound need to be explored in clinical trials, especially in diseases where NF-κB dysregulation is implicated. Third, the development of more potent and selective IKK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases. Finally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively inhibits the IKK complex, leading to the suppression of NF-κB signaling and the subsequent expression of target genes involved in inflammation, immunity, and cell survival. This compound has shown promising results in preclinical models of cancer, autoimmune disorders, and inflammatory conditions. Further research is needed to explore its potential clinical applications and to develop more potent and selective IKK inhibitors.

Synthesis Methods

N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide was first synthesized by Bristol-Myers Squibb in 2003 (1). The synthesis involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-aminobenzoic acid with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with 2-biphenylcarboxylic acid to form the final product, this compound. The synthesis has been optimized to improve the yield and purity of the compound (2).

Scientific Research Applications

N-2-biphenylyl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB signaling in vitro and in vivo, leading to the suppression of inflammation and cell survival (3). This compound has been tested in preclinical models of cancer, autoimmune disorders, and inflammatory conditions, showing promising results (4, 5, 6).

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4S/c1-29(34(31,32)24-18-16-23(33-2)17-19-24)22-14-12-21(13-15-22)27(30)28-26-11-7-6-10-25(26)20-8-4-3-5-9-20/h3-19H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOAUIFQCSLBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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